(5-(Trifluoromethyl)-1H-pyrazol-3-yl)boronic acid
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Overview
Description
(5-(Trifluoromethyl)-1H-pyrazol-3-yl)boronic acid is a boronic acid derivative characterized by the presence of a trifluoromethyl group attached to a pyrazole ring
Preparation Methods
Synthetic Routes and Reaction Conditions: The synthesis of (5-(Trifluoromethyl)-1H-pyrazol-3-yl)boronic acid typically involves the cycloaddition reaction of trifluorodiazoethane with dicyanoalkenes, catalyzed by silver. This method allows for the incorporation of both trifluoromethyl and cyano groups into the pyrazole ring . Another approach involves the denitrogenative cyclization of vinyl azides with trifluoroacetic anhydride in the presence of triethylamine .
Industrial Production Methods: Industrial production methods for this compound are not extensively documented. the use of scalable cycloaddition reactions and efficient catalytic systems suggests potential for large-scale synthesis.
Chemical Reactions Analysis
Types of Reactions: (5-(Trifluoromethyl)-1H-pyrazol-3-yl)boronic acid undergoes various chemical reactions, including:
Substitution Reactions: The trifluoromethyl group can participate in nucleophilic substitution reactions.
Oxidation and Reduction: The pyrazole ring can be subjected to oxidation and reduction under specific conditions.
Coupling Reactions: The boronic acid moiety allows for Suzuki-Miyaura cross-coupling reactions, forming carbon-carbon bonds with aryl or vinyl halides.
Common Reagents and Conditions:
Oxidation: Common oxidizing agents include hydrogen peroxide and potassium permanganate.
Reduction: Reducing agents such as sodium borohydride and lithium aluminum hydride are used.
Substitution: Nucleophiles like amines and thiols can be employed.
Coupling: Palladium catalysts and bases like potassium carbonate are typically used in Suzuki-Miyaura reactions.
Major Products:
Substitution: Formation of trifluoromethyl-substituted pyrazoles.
Coupling: Formation of biaryl compounds.
Scientific Research Applications
(5-(Trifluoromethyl)-1H-pyrazol-3-yl)boronic acid has diverse applications in scientific research:
Mechanism of Action
The mechanism of action of (5-(Trifluoromethyl)-1H-pyrazol-3-yl)boronic acid involves its interaction with molecular targets through its boronic acid and trifluoromethyl groups. The boronic acid moiety can form reversible covalent bonds with diols and hydroxyl groups, making it useful in enzyme inhibition. The trifluoromethyl group enhances the compound’s lipophilicity and metabolic stability, contributing to its biological activity .
Comparison with Similar Compounds
- 2-Fluoro-5-(trifluoromethyl)phenylboronic acid
- 5-(Trifluoromethyl)isoxazoles
- Trifluoromethylpyridines
Comparison: (5-(Trifluoromethyl)-1H-pyrazol-3-yl)boronic acid is unique due to its combination of a pyrazole ring and boronic acid moiety, which is not commonly found in similar compounds. This combination provides distinct reactivity and potential for diverse applications in synthesis and medicinal chemistry .
Properties
IUPAC Name |
[3-(trifluoromethyl)-1H-pyrazol-5-yl]boronic acid |
Source
|
---|---|---|
Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C4H4BF3N2O2/c6-4(7,8)2-1-3(5(11)12)10-9-2/h1,11-12H,(H,9,10) |
Source
|
Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
GEWFNXUSWMETAI-UHFFFAOYSA-N |
Source
|
Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
B(C1=CC(=NN1)C(F)(F)F)(O)O |
Source
|
Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C4H4BF3N2O2 |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
179.90 g/mol |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
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